alpha-Benzoin oxime
Overview
Description
Alpha-Benzoin oxime: is an organic compound with the molecular formula C14H13NO2. It is a white crystalline solid that is soluble in alcohols and ketones but only slightly soluble in water. This compound is known for its aromatic properties and is primarily used as a pharmaceutical intermediate and in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Benzoin oxime can be synthesized through the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve benzoin in ethanol.
- Add hydroxylamine hydrochloride and sodium hydroxide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated this compound.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-Benzoin oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil oxime.
Reduction: It can be reduced to form benzoin.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Benzil oxime.
Reduction: Benzoin.
Substitution: Various substituted benzoin oxime derivatives.
Scientific Research Applications
Alpha-Benzoin oxime has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is used in cell culture studies to promote cell growth and proliferation.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Benzoin oxime involves its ability to form stable complexes with metal ions. This property makes it useful as a chelating agent in various chemical reactions. The molecular targets and pathways involved include the coordination of the oxime group with metal ions, leading to the formation of stable metal-oxime complexes.
Comparison with Similar Compounds
Benzoin: Similar in structure but lacks the oxime group.
Benzil oxime: An oxidized form of alpha-Benzoin oxime.
Dimethylglyoxime: Another oxime compound used as a chelating agent.
Uniqueness: this compound is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and as a reagent in organic synthesis.
Properties
IUPAC Name |
(2E)-2-hydroxyimino-1,2-diphenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHLWOJMHVUJC-FYWRMAATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/O)/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301341250 | |
Record name | Cupron | |
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Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | Benzoin oxime | |
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Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49675061 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
574-13-0, 441-38-3, 5928-63-2 | |
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Record name | Benzoin oxime | |
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Record name | Benzoin oxime, (E)- | |
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Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | |
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Record name | BENZOIN OXIME, (E)- | |
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